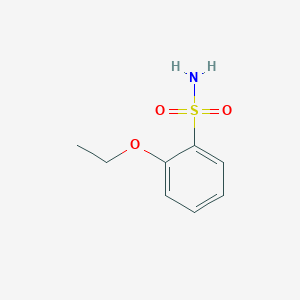

2-Ethoxybenzolsulfonamid

Übersicht

Beschreibung

2-Ethoxybenzenesulfonamide, also known as 2-EBS or EBS, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 242.3 g/mol and a melting point of 143-145°C. 2-EBS is a sulfonamide compound, which is a type of organic compound that contains a sulfonyl functional group. It is a versatile compound, with a variety of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

“2-Ethoxybenzolsulfonamid” ist eine chemische Verbindung mit der CAS-Nummer: 58734-61-5 . Es hat ein Molekulargewicht von 201,25 und einen Schmelzpunkt zwischen 156-160 Grad Celsius . Es wird typischerweise bei Raumtemperatur gelagert und ist in Pulverform erhältlich .

Synthese von Sulfonimdaten

Sulfonimidate sind Organoschwefelverbindungen, die aufgrund ihres Potenzials als Zwischenprodukte für den Zugang zu anderen wichtigen Organoschwefelverbindungen wieder an Bedeutung gewonnen haben . “this compound” kann bei der Synthese dieser Sulfonimidate verwendet werden .

Vorläufer für Polymere

Sulfonimidate, die aus “this compound” synthetisiert werden können, wurden als Vorläufer für Polymere verwendet . Die Zersetzung von Sulfonimdaten bei erhöhten Temperaturen bietet eine neuartige Möglichkeit, Poly(oxothiazen)-Polymere zu erhalten .

Alkyltransferreagenzien

Sulfonimidate wurden als Alkyltransferreagenzien für Säuren, Alkohole und Phenole verwendet . Dies spielt auf die Labilität von Sulfonimdaten unter sauren Bedingungen an .

Synthese von Sulfoximinen

Sulfoximine, eine weitere Klasse von Organoschwefelverbindungen, können aus Sulfonimdaten synthetisiert werden . Diese Sulfoximine gewinnen aufgrund ihrer pharmakologischen Eigenschaften zunehmend an Bedeutung .

Synthese von Naturstoffen

Metallierte Sulfoximine, die aus Sulfonimdaten synthetisiert werden können, waren maßgeblich an der Synthese wichtiger Naturstoffe beteiligt .

Wirkmechanismus

Target of Action

2-Ethoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that exhibit a range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance, pH regulation, and folate synthesis .

Mode of Action

Sulfonamides, including 2-Ethoxybenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from participating in the synthesis of folic acid, which is essential for DNA synthesis in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides required for DNA and RNA synthesis in bacteria . This disruption affects multiple biochemical pathways, leading to the inhibition of bacterial growth and replication .

Pharmacokinetics

The pharmacokinetics of 2-Ethoxybenzenesulfonamide, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME). Generally, sulfonamides are well absorbed in the gastrointestinal tract and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 2-Ethoxybenzenesulfonamide is the inhibition of bacterial growth and replication. By disrupting the synthesis of folic acid, an essential component for DNA and RNA synthesis, the drug effectively halts the proliferation of bacteria .

Action Environment

The action, efficacy, and stability of 2-Ethoxybenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, influencing its absorption and distribution . Additionally, factors such as temperature and presence of other substances can affect the drug’s stability and activity .

Biochemische Analyse

Biochemical Properties

Sulfonamides, including 2-Ethoxybenzenesulfonamide, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Metabolic Pathways

Sulfonamides are known to be metabolized in the liver, and their metabolic pathways can involve various enzymes and cofactors .

Eigenschaften

IUPAC Name |

2-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPVBDCWESAKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599023 | |

| Record name | 2-Ethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58734-61-5 | |

| Record name | 2-Ethoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58734-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

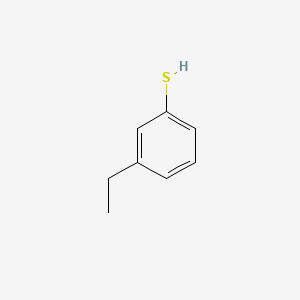

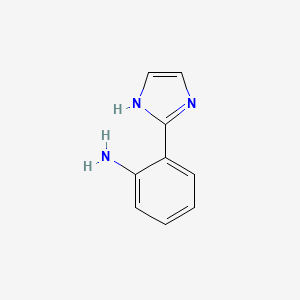

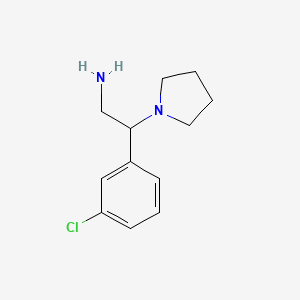

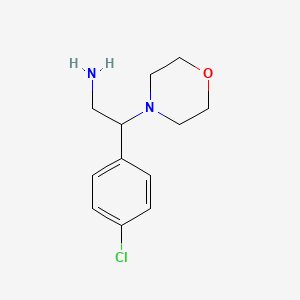

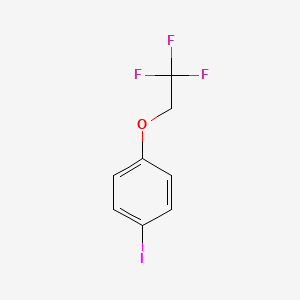

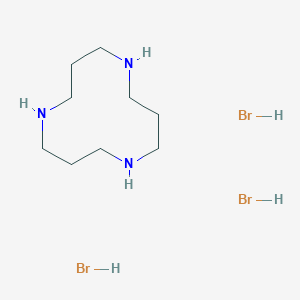

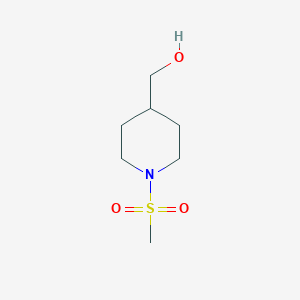

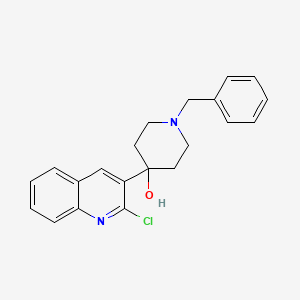

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methyl-1H-indol-6-yl)methyl]amine](/img/structure/B1611893.png)

![[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B1611895.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1611897.png)